5-Bromo-3,4-difluoro-2-methoxybenzoic acid
CAS No.:
Cat. No.: VC18022558
Molecular Formula: C8H5BrF2O3
Molecular Weight: 267.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5BrF2O3 |
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Molecular Weight | 267.02 g/mol |
IUPAC Name | 5-bromo-3,4-difluoro-2-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13) |
Standard InChI Key | UXBBHVBRNGVXEZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C=C1C(=O)O)Br)F)F |
Introduction
Structural and Molecular Characteristics
The compound features a benzoic acid backbone substituted with bromine at the 5-position, fluorine atoms at the 3- and 4-positions, and a methoxy group at the 2-position. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and intermolecular interactions .
Table 1: Molecular Properties
Property | Value/Description |
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Molecular formula | |
Molecular weight | 267.03 g/mol |
Melting point (predicted) | 120–130°C |
Boiling point | 300–320°C (estimated) |
Density | 1.65–1.75 g/cm³ (predicted) |
Solubility in water | Insoluble |
pKa (carboxylic acid) | ~3.5–4.0 (estimated) |
The low water solubility aligns with trends observed in fluorinated and brominated benzoic acids, such as 5-fluoro-2-methoxybenzoic acid (water-insoluble, melting point: 87–91°C) .
Synthetic Pathways
Bromination of a Difluoro-Methoxybenzoic Acid Precursor
The most plausible route involves electrophilic bromination of 3,4-difluoro-2-methoxybenzoic acid. This mirrors methodologies described in patents for analogous compounds:
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Reagents: Bromine () serves as the brominating agent, while or activated acts as a Lewis acid catalyst .
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Conditions:
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Workup: The crude product is extracted with methylene chloride, washed with to remove excess bromine, and purified via recrystallization .
Example Protocol
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Step 1: 3,4-Difluoro-2-methoxybenzoic acid (30 g) is dissolved in glacial acetic acid (200 mL) with (0.5 g).
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Step 2: (11 mL in 30 mL acetic acid) is added dropwise over 2 hours at 45°C.
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Step 3: The mixture is stirred for 10 hours, heated to 78°C for 5 hours, cooled, and filtered to yield the product .
Physicochemical Properties
Thermal Stability
The compound’s thermal decomposition is predicted to occur above 250°C, consistent with brominated aromatics. Differential scanning calorimetry (DSC) of similar compounds shows exothermic peaks near 130°C, correlating with melting points .
Spectroscopic Data
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IR: Strong absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O) and 1250–1150 cm⁻¹ (C-F and C-Br stretches) .
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NMR:
Applications and Biological Activity
Pharmaceutical Intermediates
The compound’s structure suggests utility in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives, a common step in drug discovery . For instance, vinylation of similar bromobenzoic acids yields intermediates for kinase inhibitors .
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